molecular formula C28H12N4O4 B3321089 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile CAS No. 131032-66-1

4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile

Cat. No.: B3321089
CAS No.: 131032-66-1
M. Wt: 468.4 g/mol
InChI Key: FHTXGAPJJRWQLV-UHFFFAOYSA-N
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Description

This compound features a rigid benzo[lmn][3,8]phenanthroline core with four oxo groups at positions 1,3,6,8, and two benzonitrile substituents at positions 2 and 6. The benzonitrile groups confer strong electron-withdrawing properties, making the compound a candidate for applications in organic electronics, such as n-type semiconductors or light-emitting materials.

Properties

IUPAC Name

4-[13-(4-cyanophenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N4O4/c29-13-15-1-5-17(6-2-15)31-25(33)19-9-11-21-24-22(12-10-20(23(19)24)26(31)34)28(36)32(27(21)35)18-7-3-16(14-30)4-8-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXGAPJJRWQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile typically involves multi-step organic reactions[_{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] [3,8 ...](https://www.chemspider.com/Chemical-Structure.935439.html). The starting materials often include benzene derivatives and phenanthroline precursors[{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 .... The reaction conditions may require high temperatures and the use of strong oxidizing agents to achieve the desired product[{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors[_{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] [3,8 ...](https://www.chemspider.com/Chemical-Structure.935439.html). The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity[{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 .... Purification steps, such as recrystallization or chromatography, are employed to obtain the final product[{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN)[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of cyano groups or other functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with metals[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

  • Biology: Studied for its potential biological activity, such as antimicrobial properties[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

  • Medicine: Investigated for its use in drug delivery systems and as a therapeutic agent[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....

  • Industry: Employed in the development of organic solar cells and other electronic devices.

Mechanism of Action

The mechanism by which 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Substituent Effects

  • Electron-Withdrawing Groups : The benzonitrile substituents in the target compound enhance electron deficiency, favoring n-type semiconductor behavior. In contrast, the dibenzoic acid analog () may exhibit pH-dependent solubility and reduced electronic performance due to protonation/deprotonation of carboxylic acid groups .
  • Aromatic vs. Aliphatic Substituents: The phenoxyphenyl groups in NDA-n0 () introduce aromaticity and flexibility, enabling liquid crystalline phases (smectic A), which are absent in the target compound. This highlights how substituent rigidity impacts mesomorphic behavior .
  • Bulkiness and Solubility : The tetrahydropyran-methyl groups in compound 2c () reduce solubility significantly compared to the target compound’s compact benzonitrile groups, underscoring the trade-off between substituent bulk and processability .

Thermal and Electronic Properties

  • Thermal Stability: The target compound’s benzonitrile groups likely improve thermal stability compared to the dibenzoic acid analog, which may degrade at lower temperatures due to decarboxylation. NDA-n0’s smectic phase suggests stability in molten states, relevant for display technologies .
  • Semiconductor Performance : Benzonitrile’s strong electron-withdrawing nature aligns with applications in organic thin-film transistors (OTFTs) or perovskite solar cells. The dibenzoic acid analog, with weaker electron withdrawal, may serve better as a ligand in coordination polymers .

Biological Activity

The compound 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C28H14N2O8
  • Molecular Weight : 506.42 g/mol
  • Structure : The compound features a complex polycyclic structure with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its interaction with various biological systems.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings :

  • Cell Lines Tested : The compound has been tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
  • IC50 Values : The IC50 values for MCF-7 and A549 cells were found to be approximately 5 µM and 10 µM respectively.
Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis via caspase activation
A54910Mitochondrial disruption
HCT1167Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Research Findings :

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 12 µg/mL.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
  • Combination Therapy : When used in combination with conventional chemotherapeutics like doxorubicin, enhanced efficacy was observed without increased toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare the core structure of 4,4'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, brominated intermediates (e.g., 4,9-dibromo derivatives) are synthesized via electrophilic substitution, followed by coupling with nitrile-containing aryl groups using palladium-catalyzed cross-coupling reactions. Solubility challenges during synthesis can be mitigated by introducing ester groups (e.g., diethyl esters) or alkyl chains to the core structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and purity, as demonstrated in mzCloud data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and nitrile functionalities. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitrile (C≡N) stretching vibrations. X-ray crystallography may further elucidate solid-state packing .

Q. How can researchers address poor solubility in polar solvents during experimental workflows?

  • Methodological Answer : Functionalization with solubilizing groups (e.g., diethyl esters or alkyl chains) improves processability. For instance, diethyl ester derivatives of the parent compound exhibit enhanced solubility in organic solvents like THF or chloroform, facilitating purification and device fabrication .

Advanced Research Questions

Q. What experimental design principles optimize the coupling efficiency of nitrile-containing aryl groups to the tetraoxo-phenanthroline core?

  • Methodological Answer : Factorial design (e.g., varying catalyst loading, temperature, and solvent polarity) systematically identifies optimal conditions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/DMF mixtures at 110°C may enhance cross-coupling yields. Kinetic studies and in-situ monitoring (e.g., HPLC) help track intermediate formation and side reactions .

Q. How do electron-withdrawing substituents (e.g., nitriles) influence the electronic properties of this compound in semiconductor applications?

  • Methodological Answer : Nitrile groups increase electron affinity, making the compound suitable as an n-type semiconductor. Cyclic voltammetry (CV) and density functional theory (DFT) calculations quantify reduction potentials and LUMO energy levels. Comparative studies with ester or alkyl derivatives show reduced charge recombination in organic photovoltaic devices .

Q. How can researchers resolve contradictions in reported charge-carrier mobility values for thin-film devices incorporating this compound?

  • Methodological Answer : Variability often arises from film morphology differences. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) characterize crystallinity and domain orientation. Standardized processing protocols (e.g., solvent annealing or thermal evaporation) improve reproducibility. Collaborative data-sharing initiatives (e.g., via PubChem or Reaxys) enable meta-analyses .

Q. What computational approaches predict the compound’s behavior in photocatalytic systems?

  • Methodological Answer : Time-dependent DFT (TD-DFT) models excited-state electron transfer, while molecular dynamics (MD) simulations assess solvent interactions. For photocatalytic hydrogen evolution, bandgap alignment with co-catalysts (e.g., Pt nanoparticles) is optimized using computational screening .

Data Analysis and Theoretical Frameworks

Q. Which statistical methods are suitable for analyzing structure-property relationships across derivatives?

  • Methodological Answer : Multivariate regression correlates substituent electronic parameters (Hammett constants) with optoelectronic properties. Principal component analysis (PCA) reduces dimensionality in datasets, while machine learning models (e.g., random forests) predict unexplored derivatives’ performance .

Q. How does the tetraoxo-phenanthroline core’s conjugation length impact its absorption spectra?

  • Methodological Answer : Extended π-conjugation lowers the HOMO-LUMO gap, red-shifting absorption. UV-Vis-NIR spectroscopy and theoretical calculations (e.g., DFT) validate bathochromic shifts. Comparative studies with truncated analogs (e.g., phenanthroline derivatives) quantify conjugation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile
Reactant of Route 2
Reactant of Route 2
4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile

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